Methyl 2-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Methyl 2-azaspiro[35]nonane-7-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable precursor with a methylating agent. One common method involves the use of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material . The reaction conditions often include the use of a base such as triethylamine and a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azaspiro[3.5]nonane-7-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-azaspiro[3.5]nonane-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Uniqueness
Methyl 2-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8-2-4-10(5-3-8)6-11-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
NEGKJIGAAHAETM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CNC2 |
Origin of Product |
United States |
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